molecular formula C14H14S2 B11707379 4,4'-Bis(methylsulfanyl)biphenyl CAS No. 10075-90-8

4,4'-Bis(methylsulfanyl)biphenyl

Katalognummer: B11707379
CAS-Nummer: 10075-90-8
Molekulargewicht: 246.4 g/mol
InChI-Schlüssel: IXDALKLBQBAGCF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,4’-Bis(methylsulfanyl)biphenyl is an organic compound with the molecular formula C14H14S2 It is a biphenyl derivative where each phenyl ring is substituted with a methylsulfanyl group at the para position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Bis(methylsulfanyl)biphenyl typically involves the reaction of biphenyl with methylsulfanyl reagents under specific conditions. One common method is the nucleophilic aromatic substitution reaction, where biphenyl is treated with a methylsulfanyl anion in the presence of a base. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of 4,4’-Bis(methylsulfanyl)biphenyl may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

4,4’-Bis(methylsulfanyl)biphenyl undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form the corresponding biphenyl with thiol groups using reducing agents like lithium aluminum hydride.

    Substitution: The methylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran (THF) as solvent.

    Substitution: Sodium hydride, DMF as solvent.

Major Products Formed

    Oxidation: 4,4’-Bis(methylsulfinyl)biphenyl, 4,4’-Bis(methylsulfonyl)biphenyl.

    Reduction: 4,4’-Bis(thiol)biphenyl.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4,4’-Bis(methylsulfanyl)biphenyl has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of advanced materials, including polymers and electronic components.

Wirkmechanismus

The mechanism of action of 4,4’-Bis(methylsulfanyl)biphenyl depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The methylsulfanyl groups can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4,4’-Bis(ethylsulfanyl)biphenyl
  • 4,4’-Bis(methylsulfonyl)biphenyl
  • 4,4’-Bis(thiol)biphenyl

Comparison

4,4’-Bis(methylsulfanyl)biphenyl is unique due to the presence of methylsulfanyl groups, which impart distinct chemical properties compared to other similar compounds. For example, 4,4’-Bis(methylsulfonyl)biphenyl has sulfone groups, making it more oxidized and less reactive in nucleophilic substitution reactions. In contrast, 4,4’-Bis(thiol)biphenyl has thiol groups, which are more prone to oxidation and can form disulfide bonds.

Eigenschaften

CAS-Nummer

10075-90-8

Molekularformel

C14H14S2

Molekulargewicht

246.4 g/mol

IUPAC-Name

1-methylsulfanyl-4-(4-methylsulfanylphenyl)benzene

InChI

InChI=1S/C14H14S2/c1-15-13-7-3-11(4-8-13)12-5-9-14(16-2)10-6-12/h3-10H,1-2H3

InChI-Schlüssel

IXDALKLBQBAGCF-UHFFFAOYSA-N

Kanonische SMILES

CSC1=CC=C(C=C1)C2=CC=C(C=C2)SC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.